molecular formula C21H22ClFO3 B11485643 6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene

6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene

Cat. No.: B11485643
M. Wt: 376.8 g/mol
InChI Key: KESZOHROYNGCDI-UHFFFAOYSA-N
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Description

6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene typically involves multi-step organic reactions

    Formation of Benzo[c]chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.

    Introduction of Substituents: The 2-chloro-6-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using the corresponding acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The dimethoxy groups are typically introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the aromatic ring or other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-1,2,3,4-tetrahydro-1H-benzo[c]chromene
  • 6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-1H-benzo[c]chromene

Uniqueness

Compared to similar compounds, 6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene stands out due to its hexahydro structure, which provides additional flexibility and potential for diverse chemical reactivity. The presence of both chloro and fluoro substituents also enhances its potential for unique interactions in biological systems.

Properties

Molecular Formula

C21H22ClFO3

Molecular Weight

376.8 g/mol

IUPAC Name

6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene

InChI

InChI=1S/C21H22ClFO3/c1-24-18-10-13-12-6-3-4-9-17(12)26-21(14(13)11-19(18)25-2)20-15(22)7-5-8-16(20)23/h5,7-8,10-12,17,21H,3-4,6,9H2,1-2H3

InChI Key

KESZOHROYNGCDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(OC3CCCCC3C2=C1)C4=C(C=CC=C4Cl)F)OC

Origin of Product

United States

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